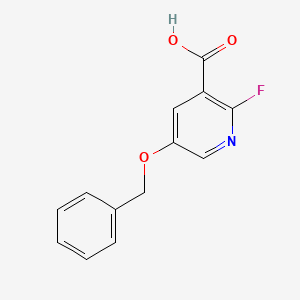

5-(Benzyloxy)-2-fluoronicotinic acid

Description

Evolution of Fluorine Chemistry in Heterocyclic Scaffolds for Synthetic Applications

The introduction of fluorine into heterocyclic frameworks has evolved from a niche curiosity to a mainstream strategy in synthetic chemistry. Initially, the harsh conditions required for many fluorination reactions limited their application. However, the development of milder and more selective fluorinating reagents has revolutionized the field. nih.gov The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can dramatically alter the physicochemical and biological properties of a molecule. nih.gov These properties include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, making fluorinated heterocycles highly sought after in drug discovery. nih.govnih.gov

The presence of fluorine can also influence the reactivity of the heterocyclic ring, opening up new avenues for synthetic transformations. For example, a fluorine atom can act as a good leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of other functional groups. wikipedia.org This has led to the development of a vast library of fluorinated heterocyclic building blocks for the construction of complex molecules.

Significance of Nicotinic Acid Derivatives in Complex Molecular Synthesis

Nicotinic acid, also known as vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The pyridine-3-carboxylic acid motif is a key structural feature in numerous pharmaceuticals and natural products. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group provides a handle for further functionalization, such as amide bond formation.

The versatility of nicotinic acid derivatives stems from the rich chemistry of the pyridine ring. The electronic nature of the ring can be tuned by the introduction of various substituents, influencing its reactivity towards electrophilic and nucleophilic reagents. This allows for the regioselective synthesis of a wide array of substituted pyridines, which are crucial intermediates in the synthesis of complex molecular architectures. ossila.com

Contextualization of 5-(Benzyloxy)-2-fluoronicotinic Acid within Contemporary Organic Synthesis Methodologies

This compound (CAS No. 1820604-80-6) is a prime example of a modern fluorinated building block that combines several key structural features. The 2-fluoro substituent activates the pyridine ring for nucleophilic substitution and can modulate the acidity of the carboxylic acid. The benzyloxy group at the 5-position introduces a bulky, lipophilic moiety that can influence the molecule's conformation and interactions with its environment. This protecting group can also be removed under specific conditions to reveal a hydroxyl group, providing another point for diversification.

While detailed research on this specific compound is not extensively available in peer-reviewed literature, its structure suggests its utility in the synthesis of highly substituted pyridine derivatives. It can be envisioned as a key intermediate in the construction of novel bioactive molecules, where the unique combination of the fluoro, benzyloxy, and carboxylic acid functionalities can be exploited to achieve desired properties.

Overview of Research Trajectories for Novel Pyridine Architectures

The development of novel pyridine architectures is a vibrant area of research, driven by the constant need for new molecules with specific functions. Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new ways to synthesize substituted pyridines with high efficiency and selectivity. This includes the development of novel cyclization reactions and the use of modern cross-coupling techniques. nih.gov

Fluorination Strategies: The introduction of fluorine and fluorinated groups into the pyridine ring remains a major focus. Researchers are developing new reagents and methods for late-stage fluorination, which allows for the introduction of fluorine at a later step in the synthesis, providing greater flexibility. rsc.org

Applications in Medicinal Chemistry: Substituted pyridines are a mainstay in drug discovery. Research is ongoing to design and synthesize novel pyridine-based compounds with improved therapeutic profiles for a wide range of diseases. nih.govossila.com

Materials Science: The unique electronic properties of pyridines make them attractive components for organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

The study of compounds like This compound and its analogs is crucial for advancing these research trajectories. By understanding the synthesis and reactivity of such building blocks, chemists can unlock new possibilities for the creation of innovative and functional molecules.

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1820604-80-6 | C13H10FNO3 | 247.22 |

| 6-Fluoronicotinic acid | 403-45-2 | C6H4FNO2 | 141.10 |

| 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | C6H2Cl2FNO2 | 209.99 |

| 2-(Benzyloxy)-5-fluorophenylboronic acid | 779331-47-4 | C13H12BFO3 | 246.04 |

| Methyl 3-fluoropyridine-4-carboxylate | Not Available | C7H6FNO2 | 155.13 |

Properties

IUPAC Name |

2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCETVIFDGINQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 2 Fluoronicotinic Acid and Its Precursors

Strategies for Pyridine (B92270) Ring Functionalization

The construction of the 5-(benzyloxy)-2-fluoronicotinic acid scaffold relies on precise control over the modification of the pyridine nucleus. Key strategies involve the regioselective introduction of a fluorine atom, the controlled installation of a carboxylic acid group, and the use of orthogonal protecting groups to facilitate these transformations without unintended side reactions.

Regioselective Fluorination Techniques on Pyridine Nucleus

The introduction of a fluorine atom at the C-2 position of the pyridine ring is a critical step. Direct fluorination of pyridine derivatives can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, several methods have been developed to achieve regioselective fluorination.

One common strategy involves the use of N-fluoropyridinium salts, which can be synthesized by reacting pyridine derivatives with reagents like F2/N2 in the presence of a non-nucleophilic anion. These N-fluoropyridinium salts can then act as fluorinating agents themselves or undergo rearrangement to introduce fluorine onto the ring. Another approach is the use of electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The regioselectivity of these reactions can be influenced by the presence of other substituents on the pyridine ring and the reaction conditions. For instance, the presence of an activating group can direct the fluorination to a specific position.

In the context of synthesizing 2-fluoronicotinic acid derivatives, a common precursor is a 2-chloronicotinic acid derivative. The chloro substituent can be displaced by fluoride (B91410) using a nucleophilic fluorinating agent like potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst.

| Technique | Reagent(s) | Key Features |

| Electrophilic Fluorination | Selectfluor®, N-Fluoropyridinium salts | Direct fluorination of the pyridine ring. Regioselectivity is influenced by existing substituents. |

| Nucleophilic Fluorination | Potassium fluoride (KF), Cesium fluoride (CsF) | Displacement of a leaving group (e.g., -Cl, -NO2) by fluoride. Commonly used for introducing fluorine at the 2- or 4-positions. |

| Balz-Schiemann Reaction | Diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. | Useful for introducing fluorine at various positions, depending on the location of the initial amino group. |

Controlled Introduction of Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position (nicotinic acid) can be introduced through various methods. A common approach is the oxidation of a pre-existing alkyl group, typically a methyl or ethyl group, at the C-3 position. Oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid can be employed for this transformation.

Alternatively, the carboxylic acid functionality can be introduced via a cyano group. A halopyridine can be converted to a cyanopyridine through a nucleophilic substitution reaction with a cyanide salt. The cyano group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Another strategy involves the use of organometallic reagents. A halopyridine can be converted to a Grignard or organolithium reagent, which can then be carboxylated by reaction with carbon dioxide. This method offers a direct route to the carboxylic acid at the position of the original halogen.

Orthogonal Protection and Deprotection Strategies

In a multi-step synthesis of a complex molecule like this compound, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. Orthogonal protection is a strategy that employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. oup.comwikipedia.org

For the synthesis of this compound, both the hydroxyl and carboxylic acid functionalities may require protection. The hydroxyl group can be protected as a benzyl (B1604629) ether, which is stable to a wide range of reaction conditions but can be removed by hydrogenolysis. The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under basic conditions. oup.com

The choice of protecting groups is crucial. For instance, if a base-sensitive step is required after the introduction of the carboxylic acid, an acid-labile protecting group for the carboxylic acid, such as a tert-butyl ester, might be employed. The benzyl group protecting the hydroxyl function is generally stable to both acidic and basic conditions used for ester manipulation, demonstrating the principle of orthogonality.

| Functional Group | Protecting Group | Introduction Conditions | Deprotection Conditions |

| Hydroxyl | Benzyl (Bn) | Benzyl bromide, base (e.g., NaH, K2CO3) | Hydrogenolysis (H2, Pd/C) |

| Carboxylic Acid | Methyl/Ethyl Ester | Methanol (B129727)/Ethanol, acid catalyst | Base hydrolysis (e.g., NaOH, LiOH) |

| Carboxylic Acid | tert-Butyl Ester | Isobutylene, acid catalyst | Acidolysis (e.g., TFA, HCl) |

Synthetic Routes to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies, often involving multiple steps to build the functionalized pyridine core.

Multi-step Convergent and Divergent Synthesis Approaches

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the later stages of the synthesis. For this compound, this could involve synthesizing a 5-benzyloxy-2-fluoropyridine fragment and a separate fragment that can be used to introduce the carboxylic acid at the 3-position.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related compounds. In this case, a key intermediate such as 2-fluoro-5-hydroxynicotinic acid could be synthesized and then derivatized, for example, by benzylation of the hydroxyl group.

A plausible synthetic route to this compound can be envisioned starting from a readily available precursor such as 2,6-dichloronicotinic acid.

Step 1: Selective Monofluorination and Hydroxylation. One of the chloro groups in 2,6-dichloronicotinic acid can be selectively replaced by a hydroxyl group under controlled basic hydrolysis. Subsequently, the remaining chloro group at the 2-position can be subjected to a nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride, to yield 2-fluoro-6-hydroxynicotinic acid.

Step 2: Decarboxylation and Re-introduction of the Carboxyl Group. In some strategies, it might be advantageous to remove the existing carboxylic acid and re-introduce it at a later stage. For instance, 2-fluoro-6-hydroxynicotinic acid could be decarboxylated to 2-fluoro-6-hydroxypyridine. The hydroxyl group can then be benzylated. Following this, the carboxylic acid can be reintroduced at the 3-position via lithiation and subsequent carboxylation with carbon dioxide.

Step 3: Benzylation of the Hydroxyl Group. The hydroxyl group at the 5-position of a suitable nicotinic acid precursor, such as methyl 2-fluoro-5-hydroxynicotinate, can be converted to a benzyloxy group. This is typically achieved by reacting the hydroxypyridine with benzyl bromide in the presence of a base like potassium carbonate or sodium hydride.

Step 4: Ester Hydrolysis. Finally, if the carboxylic acid is protected as an ester, it needs to be deprotected. This is commonly done by hydrolysis using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran.

Example Synthetic Scheme (Hypothetical):

A potential, albeit not explicitly documented in a single source, synthetic pathway could be:

Starting Material: 2,6-Dichloronicotinic acid.

Formation of 2,6-dichloro-5-nitronicotinic acid: Nitration of the starting material.

Reduction to 5-amino-2,6-dichloronicotinic acid: Reduction of the nitro group.

Diazotization and Hydrolysis to 2,6-dichloro-5-hydroxynicotinic acid: Conversion of the amino group to a hydroxyl group.

Selective Fluorination to 2-chloro-6-fluoro-5-hydroxynicotinic acid: Partial halogen exchange.

Hydrogenolysis to 2-fluoro-5-hydroxynicotinic acid: Removal of the remaining chloro group.

Esterification to Methyl 2-fluoro-5-hydroxynicotinate: Protection of the carboxylic acid.

Benzylation to Methyl 5-(benzyloxy)-2-fluoronicotinate: Introduction of the benzyl group.

Hydrolysis to this compound: Deprotection of the carboxylic acid.

This multi-step process highlights the importance of strategic functional group manipulations and the use of protecting groups to achieve the synthesis of the target molecule.

Installation of the Benzyloxy Moiety via Etherification

The introduction of the benzyloxy group is a crucial step, commonly achieved through a Williamson ether synthesis. byjus.comwikipedia.orgchemeurope.commasterorganicchemistry.comfrancis-press.comfrancis-press.comsemanticscholar.org This reaction involves the deprotonation of a hydroxyl group on the pyridine ring, followed by nucleophilic attack on a benzyl halide. A typical precursor for this step is an ester of 5-hydroxy-2-chloronicotinic acid. The hydroxyl group is deprotonated using a suitable base to form an alkoxide, which then acts as a nucleophile.

The choice of base and solvent is critical to the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the hydroxyl group. masterorganicchemistry.com The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base and facilitate the nucleophilic substitution. wikipedia.org

Table 1: Illustrative Conditions for Williamson Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | DMF | 25 | 4 | 85 |

| 2 | K2CO3 | Acetonitrile | 80 | 12 | 78 |

| 3 | Cs2CO3 | DMF | 25 | 6 | 90 |

| 4 | NaH | THF | 60 | 8 | 82 |

This table presents representative data for Williamson ether synthesis on similar substrates and is for illustrative purposes.

Fluorination Reactions and Their Specificity (e.g., nucleophilic aromatic substitution for fluorine introduction)

The introduction of the fluorine atom at the 2-position of the pyridine ring is a key transformation, typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. umich.eduamazonaws.combeilstein-journals.orgmdpi.com In this step, a precursor such as ethyl 5-(benzyloxy)-2-chloronicotinate is treated with a fluoride source. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the 2-position towards nucleophilic attack.

Common fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). The reaction is often carried out at elevated temperatures in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. google.com The use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can enhance the reactivity of the fluoride salt by improving its solubility in the organic solvent. wikipedia.org

The specificity of the fluorination at the 2-position is dictated by the electronic properties of the pyridine ring. The nitrogen atom and the ester group at the 3-position make the 2- and 6-positions the most electron-deficient and therefore the most susceptible to nucleophilic attack.

Hydrolysis of Ester Precursors to Yield Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester group to the corresponding carboxylic acid. masterorganicchemistry.com This transformation can be achieved under either acidic or basic conditions.

For base-catalyzed hydrolysis, the ester, typically an ethyl or methyl ester, is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a co-solvent system, like a mixture of water and an alcohol (e.g., ethanol or methanol), to ensure the solubility of the ester. The reaction mixture is typically heated to drive the reaction to completion. Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Acid-catalyzed hydrolysis is an alternative method, where the ester is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

Optimization of Reaction Conditions and Yields

To ensure an efficient and high-yielding synthesis of this compound, optimization of the reaction conditions for each step is paramount.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a significant role in all stages of the synthesis. In the Williamson ether synthesis, polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the metal cation of the alkoxide without solvating the nucleophilic anion, thereby increasing its reactivity. wikipedia.org

For the nucleophilic aromatic substitution (fluorination) step, high-boiling polar aprotic solvents are crucial for achieving the necessary reaction temperatures and for solubilizing the fluoride salts. google.com The kinetics of the SNAr reaction are highly dependent on the solvent's ability to stabilize the charged Meisenheimer intermediate formed during the reaction.

In the hydrolysis step, the use of a co-solvent is often necessary to ensure miscibility of the organic ester and the aqueous base or acid. The reaction kinetics are influenced by the concentration of the reactants and the temperature.

Catalyst Screening and Ligand Design

While the Williamson ether synthesis is not typically a catalytic reaction, the use of phase-transfer catalysts can significantly improve its efficiency, especially when using less reactive bases like potassium carbonate. wikipedia.org These catalysts, such as tetrabutylammonium bromide or 18-crown-6, facilitate the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs.

In the context of fluorination, while not strictly "ligand design" in the metallic catalysis sense, the choice of the cation and the presence of additives can be considered a form of catalyst screening. For instance, the use of "spray-dried" potassium fluoride or the addition of crown ethers can significantly enhance the nucleophilicity of the fluoride ion.

Table 2: Representative Catalyst Screening for Fluorination

| Entry | Fluoride Source | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | KF | None | DMSO | 180 | 45 |

| 2 | KF | 18-Crown-6 | DMSO | 180 | 75 |

| 3 | CsF | None | Sulfolane | 190 | 82 |

| 4 | KF | Tetrabutylammonium Bromide | Sulfolane | 190 | 68 |

This table presents representative data for catalyst screening in SNAr fluorination on similar substrates and is for illustrative purposes.

Temperature and Pressure Parameter Studies

Temperature is a critical parameter in all three synthetic steps. The Williamson ether synthesis is often conducted at room temperature to moderate temperatures to avoid side reactions. byjus.comwikipedia.org In contrast, the nucleophilic aromatic substitution for fluorination typically requires high temperatures, often in the range of 150-200 °C, to overcome the high activation energy of breaking the C-Cl bond and forming the C-F bond. google.com

The hydrolysis of the ester is also generally accelerated by heating. The optimal temperature will depend on the specific substrate and the concentration of the acid or base.

Pressure is not typically a significant parameter in these reactions, as they are generally conducted at atmospheric pressure.

Mechanistic Investigations of Key Synthetic Steps

The proposed synthesis of this compound relies on two fundamental and well-understood reaction mechanisms in organic chemistry: the Williamson ether synthesis and the nucleophilic aromatic substitution (SNAr) reaction, specifically in the form of a Halogen Exchange (Halex) reaction. A detailed mechanistic investigation of these steps provides insight into the chemical transformations that govern the formation of the target molecule.

Mechanism of Benzyloxy Group Introduction via Williamson Ether Synthesis

The introduction of the benzyloxy group at the 5-position of the nicotinic acid precursor, such as 5-hydroxynicotinic acid, is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.combyjus.comchemistrytalk.orgchemistrysteps.com

The key steps of this mechanism are as follows:

Deprotonation: The first step involves the deprotonation of the hydroxyl group at the 5-position of the nicotinic acid derivative by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). This results in the formation of a highly nucleophilic alkoxide ion.

Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride. This attack occurs from the backside of the carbon-halogen bond in a concerted fashion.

Displacement of the Leaving Group: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.

This SN2 reaction is highly efficient for the formation of ethers from primary halides like benzyl bromide, minimizing the potential for competing elimination reactions.

Interactive Data Table: Key Aspects of the Williamson Ether Synthesis Mechanism

| Step | Description | Key Intermediates/Transition States |

| 1. Deprotonation | A base removes the acidic proton from the 5-hydroxyl group, creating a potent nucleophile. | Alkoxide ion |

| 2. SN2 Attack | The alkoxide attacks the benzylic carbon of the benzyl halide in a single, concerted step. | Pentavalent transition state |

| 3. Product Formation | The leaving group (halide) is expelled, resulting in the formation of the benzyloxy ether and a salt byproduct. | 5-(Benzyloxy)nicotinic acid derivative, Halide salt |

Mechanism of Fluorine Introduction via Halogen Exchange (Halex) Reaction

The final and most critical step in the proposed synthesis is the introduction of the fluorine atom at the 2-position of the pyridine ring. This is accomplished through a Halogen Exchange (Halex) reaction, which is a specific type of nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org In this case, a 2-chloro-5-(benzyloxy)nicotinic acid precursor would be treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

The SNAr mechanism for this transformation involves the following key stages:

Nucleophilic Attack: The fluoride ion (F⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. This attack is perpendicular to the plane of the aromatic ring.

Formation of the Meisenheimer Complex: The addition of the fluoride ion temporarily disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitrogen atom in the pyridine ring and the carboxylic acid group.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the desired 2-fluoro-5-(benzyloxy)nicotinic acid.

The presence of the nitrogen atom and the carboxylic acid group in the nicotinic acid ring are crucial for the success of this SNAr reaction. These electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

Interactive Data Table: Key Aspects of the Halex (SNAr) Reaction Mechanism

| Step | Description | Key Intermediates/Transition States |

| 1. Nucleophilic Addition | The fluoride ion attacks the C-2 position of the pyridine ring, breaking the aromaticity. | Meisenheimer complex (a resonance-stabilized carbanion) |

| 2. Leaving Group Departure | The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. | Transition state leading to product |

| 3. Product Formation | The final product, this compound, is formed. | This compound |

Chemical Reactivity and Transformation Studies of 5 Benzyloxy 2 Fluoronicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 5-(benzyloxy)-2-fluoronicotinic acid is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. These reactions are fundamental to the construction of more complex molecular architectures.

Esterification Reactions for Synthetic Intermediate Generation

The esterification of carboxylic acids is a common strategy to protect the carboxylic acid functionality, enhance solubility, or to create intermediates for further reactions. In the case of this compound, esterification can be achieved under standard conditions. For instance, the reaction of a related compound, 2-fluoronicotinic acid, with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid yields the corresponding methyl ester in excellent yield. dur.ac.uk A milder method, particularly suitable for substrates with sensitive functional groups like the fluorine at the C-2 position, involves the initial conversion of the carboxylic acid to its acyl chloride followed by reaction with an alcohol. dur.ac.uk For example, treatment of 2-fluoronicotinic acid with oxalyl chloride and a catalytic amount of DMF generates the acyl chloride, which can then be methylated to provide the methyl ester. dur.ac.uk

| Reactant | Reagents | Product | Yield | Reference |

| 2-Fluoronicotinic acid | MeOH, H₂SO₄ (cat.) | Methyl 2-fluoronicotinate | Excellent | dur.ac.uk |

| 2-Fluoronicotinic acid | 1. (COCl)₂, DMF (cat.)2. MeOH | Methyl 2-fluoronicotinate | - | dur.ac.uk |

It is anticipated that this compound would undergo similar transformations to produce its corresponding esters, which are valuable intermediates for subsequent cross-coupling or substitution reactions.

Amidation and Peptide Coupling Reactions

The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. The carboxylic acid moiety of this compound can be readily converted to an amide bond using standard peptide coupling reagents. For instance, the amidation of the closely related 5-bromo-2-fluoronicotinic acid with bicyclo[1.1.1]pentan-1-amine hydrochloride has been achieved using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine) in DCM (Dichloromethane). google.com Similarly, 2-fluoronicotinic acid has been coupled with various anilines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. google.comacs.org

A common procedure involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the desired amine. The use of coupling agents like EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base such as DMAP (4-Dimethylaminopyridine) in a solvent like DMF (Dimethylformamide) is also effective for the amidation of 2-fluoronicotinic acid. acs.org

| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

| 5-Bromo-2-fluoronicotinic acid | Bicyclo[1.1.1]pentan-1-amine HCl | TBTU, DIEA | N-(Bicyclo[1.1.1]pentan-1-yl)-5-bromo-2-fluoronicotinamide | google.com |

| 2-Fluoronicotinic acid | 4-Chloro-3-(pyridin-2-yl)aniline | HATU | N-(4-Chloro-3-(pyridin-2-yl)phenyl)-2-fluoronicotinamide | google.com |

| 2-Fluoronicotinic acid | Amine 14a | EDCI·HCl, DMAP | Amide product | acs.org |

These examples demonstrate that the carboxylic acid group of this compound is amenable to standard amidation protocols, allowing for the introduction of a wide variety of amine-containing fragments.

Decarboxylation Studies and Mechanistic Insights

Reactivity of the Fluoro-Substituted Pyridine (B92270) Ring

The fluorine atom at the C-2 position of the pyridine ring is a key handle for synthetic diversification. Its strong electron-withdrawing nature activates the C-2 position for nucleophilic aromatic substitution and provides a site for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at C-2 Position

The 2-fluoro substituent on the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the pyridine nitrogen and the fluorine atom itself makes the C-2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the fluoride (B91410) ion by amines, alcohols, thiols, and other nucleophiles.

For instance, the reaction of 6-bromo-2-fluoronicotinamide (B13898532) with (S)-2,2,4-trimethylpyrrolidine proceeds via SNAr to displace the fluorine atom. google.com The reactivity of the C-F bond in such systems is often higher than that of C-Cl or C-Br bonds at other positions on the ring, allowing for selective functionalization.

| Substrate | Nucleophile | Product | Reference |

| 6-Bromo-2-fluoronicotinamide | (S)-2,2,4-trimethylpyrrolidine | (S)-6-Bromo-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinamide | google.com |

This high reactivity of the C-2 fluorine makes this compound a valuable precursor for the synthesis of 2-substituted nicotinic acid derivatives.

Potential for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) at Fluorine or Carboxylic Acid Site

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-fluoro position of the pyridine ring in this compound, while a good leaving group in SNAr, can also participate in certain cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens.

More commonly, the carboxylic acid is first converted to a different functional group, or a halogen is present at another position on the ring to facilitate cross-coupling. For example, the Suzuki-Miyaura coupling of a boronate ester derivative of 2-fluoronicotinic acid with a bromo-substituted pyrrolotriazine has been reported. google.com In this case, the boronate ester is at the 5-position, and it couples with the bromo-substituted heterocycle.

| Reactant 1 | Reactant 2 | Coupling Type | Product | Reference |

| Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | 7-Bromo-5-(trifluoromethyl)pyrrolo[2,1-f] google.comgoogle.comgoogle.comtriazin-4-amine | Suzuki-Miyaura | 5-(4-Amino-5-(trifluoromethyl)pyrrolo[2,1-f] google.comgoogle.comgoogle.comtriazin-7-yl)-2-fluoronicotinic acid methyl ester | google.com |

Stille and Negishi couplings are also viable methods for the functionalization of pyridine rings. google.com For instance, Stille couplings can be performed using organotin reagents in the presence of a palladium catalyst. google.com While direct cross-coupling at the C-F bond of this compound might require specific and highly active catalyst systems, its derivatives, such as those containing a bromo or iodo substituent, would be excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Studies on Aromatic Electrophilic Substitution Limitations

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the presence of the electron-withdrawing fluorine atom at the 2-position and the carboxylic acid group at the 3-position. Consequently, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions.

Classic EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. The strongly deactivated nature of the ring makes it insusceptible to attack by electrophiles. Attempts to force such reactions would likely require harsh conditions that could lead to decomposition of the molecule or unwanted side reactions. For instance, strong acidic conditions required for nitration or sulfonation would protonate the pyridine nitrogen, further deactivating the ring and potentially promoting cleavage of the acid-labile benzyloxy group.

In the broader context of pyridine chemistry, electrophilic substitution is challenging and typically requires the presence of strong electron-donating groups on the ring to proceed. In the case of this compound, the benzyloxy group is electron-donating through resonance, but its effect is largely overcome by the powerful deactivating influence of the ring nitrogen and the adjacent fluoro and carboxyl substituents. Therefore, the primary pathway for functionalization of the pyridine ring in this compound is nucleophilic aromatic substitution, where the fluorine atom at the 2-position is susceptible to displacement by various nucleophiles.

Transformations of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a versatile protecting group for the 5-hydroxy functionality. Its removal to unmask the hydroxyl group is a key transformation, enabling the synthesis of various functionalized analogues. Several methods can be employed for this deprotection, each with its own advantages and substrate compatibility.

Hydrogenolytic Deprotection to Access Hydroxyl-Functionalized Analogues

Catalytic hydrogenolysis is a widely used and generally mild method for the cleavage of benzyl (B1604629) ethers. This reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, yielding the deprotected alcohol and toluene (B28343) as a byproduct.

For this compound, hydrogenolytic deprotection provides a direct route to 2-fluoro-5-hydroxynicotinic acid. The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or ethyl acetate. The presence of the fluorine atom and the carboxylic acid group is generally well-tolerated under these conditions. However, care must be taken as some catalysts and reaction conditions could potentially lead to the reduction of the pyridine ring or the carboxylic acid, although this is less common with palladium catalysts under standard hydrogenolysis conditions.

Table 1: Representative Conditions for Hydrogenolytic Debenzylation

| Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield |

| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 4-16 h | High |

| 5% Pd/C | H₂ (1 atm) | Ethanol | Room Temp. | 12 h | Good |

| Pd(OH)₂/C | H₂ (50 psi) | Ethyl Acetate | Room Temp. | 6 h | High |

Note: The data in this table is representative of typical conditions for benzyl ether hydrogenolysis and may need to be optimized for the specific substrate.

Selective Cleavage Methodologies (e.g., acidic, basic, enzymatic)

While hydrogenolysis is a common method, other selective cleavage methodologies can be employed for the deprotection of the benzyloxy group, particularly when the molecule contains other functional groups that are sensitive to catalytic hydrogenation.

Acidic Cleavage: Strong acids such as HBr or trifluoroacetic acid (TFA) can cleave benzyl ethers. However, these conditions are often harsh and can lead to side reactions, especially with a sensitive substrate like a substituted nicotinic acid. The use of Lewis acids offers a milder alternative. For instance, boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers at low temperatures. These reagents are particularly useful when other acid-labile protecting groups are not present.

Basic Cleavage: The benzyloxy group is generally stable to basic conditions, which allows for reactions involving the carboxylic acid group (e.g., esterification or amidation) to be carried out without affecting the protecting group. Cleavage of the benzyl ether under basic conditions is not a standard procedure.

Enzymatic Cleavage: While enzymatic methods for protecting group removal are gaining traction due to their high selectivity and mild reaction conditions, specific enzymes for the cleavage of the benzyloxy group in this particular context are not widely reported in general literature and would require specific screening studies.

Table 2: Comparison of Selective Cleavage Methodologies

| Method | Reagent(s) | Conditions | Advantages | Limitations |

| Acidic | BCl₃, BBr₃, TFA | Low to room temp. | Useful when hydrogenation is not viable | Can affect other acid-sensitive groups |

| Lewis Acid | AlCl₃, FeCl₃ | Variable | Can be selective | May require stoichiometric amounts, harsh |

Reactivity of the Benzyl Moiety (e.g., oxidation, functionalization)

The benzyl group itself, while primarily serving as a protecting group, possesses its own reactivity that can be exploited for further functionalization, though this is less common than its removal.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the cleavage of the benzyl group and oxidation of the resulting alcohol. However, under controlled conditions, it is possible to oxidize the benzyl ether to a benzoate (B1203000) ester. This transformation can be achieved using reagents such as ruthenium tetroxide (RuO₄) or N-bromosuccinimide (NBS) with a radical initiator. The resulting benzoate can then be hydrolyzed under basic conditions to yield the desired 5-hydroxy-2-fluoronicotinic acid. This two-step deprotection strategy can be advantageous in certain synthetic routes.

Functionalization: Direct functionalization of the aromatic ring of the benzyl group (e.g., through electrophilic aromatic substitution) is possible but generally not a primary synthetic strategy when it is installed as a protecting group. Such reactions would add complexity to the molecule and could be challenging to control selectively without affecting other parts of the this compound structure.

Advanced Structural and Electronic Characterization

High-Resolution Spectroscopic Analysis

Spectroscopy is fundamental to elucidating the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR techniques: COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. nih.gov

¹H NMR: A proton NMR spectrum would confirm the number of distinct proton environments. For 5-(benzyloxy)-2-fluoronicotinic acid, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group, and the protons of the phenyl ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). rsc.orgyoutube.com

¹³C NMR: This technique would reveal the number of unique carbon environments. Signals would be expected for the carboxylic acid carbonyl carbon, the carbons of the pyridine and phenyl rings, and the methylene carbon. The carbon directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. nih.gov It would show a single resonance for the fluorine atom on the nicotinic acid ring, and its coupling to adjacent protons (³JHF) would provide further structural confirmation.

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, for example, by showing correlations between adjacent protons on the pyridine ring and within the phenyl group of the benzyloxy substituent. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It is critical for connecting structural fragments, for instance, by showing a correlation from the methylene protons of the benzyl group to the oxygen-bearing carbon of the pyridine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation and the spatial relationship between the benzyloxy group and the nicotinic acid core. nih.gov

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands for the key functional groups. nist.gov Expected prominent peaks would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch from the carboxylic acid (typically ~1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O (ether) stretching bands. nih.govnih.gov A C-F stretching vibration would also be expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov Aromatic ring vibrations often produce strong Raman signals. The technique is particularly useful for studying molecular symmetry and can help in conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. nih.gov

Precise Molecular Formula: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (C₁₃H₁₀FNO₃), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value, with a very small mass error (typically <5 ppm) confirming the formula. nih.gov

Fragmentation Pathway: Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Expected fragmentation pathways would likely include the loss of the benzyl group, cleavage of the carboxylic acid group (loss of CO₂ or H₂O), and other characteristic cleavages of the pyridine ring.

Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray diffraction techniques reveal the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

This is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.gov If suitable single crystals of this compound could be grown, this analysis would provide:

Absolute Configuration: Unambiguous confirmation of the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the electronic nature of the bonds.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., between carboxylic acid groups) and π-stacking (between aromatic rings). researchgate.net Data for the related 5-bromo-2-fluoronicotinic acid shows extensive hydrogen bonding involving the carboxylic acid, the pyridine nitrogen, and a water molecule of crystallization. researchgate.net

Powder X-ray Diffraction for Polymorphism and Amorphous Solid Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample. researchgate.net

Polymorphism: This technique is crucial for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. Each polymorph would produce a unique diffraction pattern. researchgate.net

Amorphous Solid Characterization: If the compound is amorphous (non-crystalline), PXRD would show a broad halo instead of sharp diffraction peaks, confirming the lack of long-range molecular order.

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques are pivotal in elucidating the intricate electronic structure and photophysical properties of molecules. For a compound such as this compound, techniques including electronic absorption and emission spectroscopy, as well as circular dichroism for its chiral analogues, would provide profound insights into its behavior and potential applications.

A comprehensive search of scientific literature did not yield specific experimental data for the electronic absorption (UV-Vis) or fluorescence emission spectra of this compound. Consequently, a detailed analysis of its photophysical properties based on empirical data is not possible at this time.

It is anticipated that the UV-Vis absorption spectrum of this compound in a suitable solvent would display absorption bands in the ultraviolet region. The fluorescence properties, including quantum yield and lifetime, would be dependent on the efficiency of radiative versus non-radiative decay pathways from the excited state. Factors such as solvent polarity and the potential for intramolecular charge transfer could significantly impact its fluorescence behavior. Further experimental and computational studies are required to fully characterize the electronic structure and photophysical properties of this compound.

A thorough review of the available scientific literature revealed no reports on the synthesis or study of chiral derivatives of this compound. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This technique provides valuable information about the absolute configuration and conformation of chiral compounds.

Since no chiral derivatives of this compound have been documented, the application of CD spectroscopy to this specific compound is not currently applicable. The development of synthetic routes to enantiomerically pure forms of this molecule or its derivatives would be a prerequisite for any investigation using circular dichroism. Such studies could, in the future, provide insights into its chiroptical properties and potential interactions with chiral biological targets.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic nature of 5-(Benzyloxy)-2-fluoronicotinic acid is governed by the interplay of its constituent functional groups: the pyridine (B92270) ring, the fluorine atom, the carboxylic acid group, and the benzyloxy moiety. Computational methods provide a powerful avenue to dissect these interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) is a robust method for predicting the geometric and electronic properties of molecules. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would be employed to determine its most stable three-dimensional conformation. researcher.lifeias.ac.in This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for Substituted Pyridines (Analogous Systems)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Fluoropyridine (B1216828) | -7.02 | -0.71 | 6.31 |

| Nicotinic Acid | -7.25 | -1.54 | 5.71 |

Note: The data in this table is hypothetical and intended for illustrative purposes to show expected trends based on general chemical principles.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the ESP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding. walisongo.ac.id The fluorine atom, being highly electronegative, would draw electron density towards itself, creating a region of localized negative potential. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. The aromatic rings of the pyridine and benzyloxy groups would show a more complex potential distribution, with the π-systems being generally electron-rich. nih.govresearchgate.net

Analysis of Pyridine Ring Aromaticity and Fluorine Effects

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, providing insights that can guide synthetic efforts.

Computational Studies on Reaction Pathways and Transition States for Key Transformations

To understand the mechanism of a chemical reaction, computational chemists can map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. This is typically done by performing a series of geometry optimizations to locate the stationary points on the potential energy surface.

For this compound, key transformations could include reactions at the carboxylic acid group (e.g., esterification, amidation), nucleophilic aromatic substitution of the fluorine atom, or electrophilic substitution on the pyridine or benzene rings. By calculating the energies of the transition states for these potential reactions, it is possible to predict which pathways are most likely to occur under a given set of conditions. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the rate of a reaction. mdpi.com

Modeling of Regioselectivity and Stereoselectivity

When a reaction can potentially occur at multiple sites on a molecule, computational models can be used to predict the regioselectivity. This is often achieved by analyzing local reactivity descriptors, which are derived from the electronic structure of the molecule. One common approach is to use Fukui functions, which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. mdpi.com These functions can identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting where a reaction is most likely to occur.

For this compound, regioselectivity would be a key consideration in reactions such as electrophilic aromatic substitution. The directing effects of the existing substituents—the fluorine, carboxylic acid, and benzyloxy groups—would all play a role in determining the position of attack of an incoming electrophile. Computational models can quantify these directing effects and provide a more nuanced prediction than what can be achieved through simple resonance and inductive arguments alone.

In cases where the formation of stereoisomers is possible, computational methods can also be used to predict stereoselectivity. By calculating the energies of the different diastereomeric transition states, it is possible to determine which stereoisomer is likely to be formed in excess.

Solvation Effects on Reaction Energetics

The chemical environment plays a crucial role in dictating the energetics of chemical reactions. For a molecule like this compound, with its polar functional groups (carboxylic acid and the pyridine nitrogen) and a relatively nonpolar benzyloxy group, the choice of solvent is expected to significantly influence its reactivity. Solvation models, both implicit and explicit, are employed in computational chemistry to simulate the effects of the solvent on molecular properties and reaction pathways.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the influence of bulk solvent properties on the stability of reactants, transition states, and products. For reactions involving this compound, such as deprotonation of the carboxylic acid, the stability of the resulting carboxylate anion would be significantly enhanced in polar protic solvents like water or ethanol due to strong hydrogen bonding interactions. In contrast, in aprotic solvents, the reaction energetics would be different.

Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions. For instance, in an aqueous solution, water molecules would form hydrogen bonds with the carboxylic acid group and the nitrogen atom of the pyridine ring. These specific interactions can be critical in stabilizing certain conformations or intermediates in a reaction.

Studies on similar molecules, such as nicotinic acid, have shown that solubility and, by extension, reaction energetics are highly dependent on the solvent's polarity, polarizability, and hydrogen-bonding capabilities. For nicotinic acid, the solubility has been observed to follow the order: dimethyl sulfoxide (B87167) (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile (B52724) researchgate.net. This trend is primarily dictated by the solvent's ability to interact with the different functional groups of the molecule researchgate.net. A similar trend in solvation effects on reaction energetics can be anticipated for this compound, although the presence of the bulky, nonpolar benzyloxy group and the electron-withdrawing fluorine atom would modulate these interactions. The fluorine atom, for instance, can influence the acidity of the carboxylic acid and its hydrogen-bonding capabilities nih.govbrighton.ac.uk.

Table 1: Anticipated Relative Solvation Free Energies (ΔGsolv) for this compound in Various Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Expected Relative ΔGsolv (kcal/mol) | Predominant Interactions |

| Water | 78.4 | Most Favorable | Hydrogen bonding, Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Favorable | Dipole-dipole, Dispersion |

| Ethanol | 24.6 | Favorable | Hydrogen bonding, Dipole-dipole |

| Acetonitrile | 36.6 | Less Favorable | Dipole-dipole |

| Dichloromethane | 8.9 | Unfavorable | Dipole-dipole, Dispersion |

| Hexane | 1.9 | Least Favorable | Dispersion |

This table is illustrative and based on general principles of solvation chemistry. Actual values would require specific computational calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

Density Functional Theory (DFT) calculations are a common method to investigate the potential energy surface and identify stable conformers and the transition states connecting them. For analogous molecules, such as substituted benzenes and nicotinamide derivatives, DFT has been successfully used to calculate rotational barriers. For example, studies on N-benzhydrylformamides have shown that the rotational barriers for formyl groups are in the range of 20-23 kcal/mol mdpi.com. While not directly comparable, this indicates that significant energy barriers can exist for the rotation of functional groups in substituted aromatic systems.

For this compound, the rotation around the C-O bond of the benzyloxy group would be influenced by steric hindrance between the benzyl (B1604629) group and the pyridine ring. The orientation of the carboxylic acid group relative to the pyridine ring is also of interest. In aromatic carboxylic acids, a planar conformation is often preferred to maximize conjugation, but steric clashes with adjacent substituents can lead to non-planar arrangements nih.gov. The fluorine atom at the 2-position is likely to influence the preferred orientation of the carboxylic acid group through electrostatic interactions.

Table 2: Estimated Rotational Barriers for Key Dihedral Angles in this compound (Illustrative)

| Rotatable Bond | Dihedral Angle | Estimated Rotational Barrier (kcal/mol) | Method of Estimation |

| Pyridine-C(OOH) | C2-C3-C(OOH)-O | 5 - 10 | Analogy with substituted benzoic acids |

| O-CH₂ (Benzyloxy) | C5-O-CH₂-Ph | 2 - 5 | Analogy with anisole derivatives |

| C-O (Benzyloxy) | C4-C5-O-CH₂ | 3 - 7 | Analogy with substituted phenyl ethers |

These values are estimations based on data from analogous systems and would need to be confirmed by specific DFT calculations for this compound.

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer insights into its dynamic behavior in a solvent environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

MD simulations of this compound in a solvent like water would reveal the dynamic nature of the solute-solvent hydrogen bonds. The flexibility of the benzyloxy group would also be evident, showing its range of motion and preferred orientations in the solvated state. Such simulations can also be used to calculate thermodynamic properties like the free energy of solvation and to explore the conformational changes that occur in solution.

Studies on substituted pyridines and other small molecules in solution have demonstrated the utility of MD simulations in understanding their dynamic properties nih.gov. These simulations can reveal important details about the local solvent structure around the solute and the timescale of conformational transitions. For this compound, MD simulations could elucidate how the presence of the fluorine atom and the benzyloxy group affects the hydration shell around the pyridine ring and the carboxylic acid, which in turn would impact its reactivity.

Applications As a Versatile Synthetic Intermediate and Building Block

A Precursor in the Synthesis of Complex Heterocyclic Systems

The pyridine (B92270) ring is a ubiquitous scaffold in numerous biologically active compounds and functional materials. rsc.orgnih.govreaxense.comtulane.edu The strategic functionalization of this core structure is a central theme in modern organic synthesis. 5-(Benzyloxy)-2-fluoronicotinic acid provides a well-functionalized platform for the elaboration of pyridine-based molecules.

Role in the Construction of Functionalized Pyridine Derivatives

This compound serves as a key starting material for the synthesis of a variety of functionalized pyridine derivatives. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups through standard coupling reactions. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

A primary application involves the reaction of this compound with various amines to form the corresponding nicotinamides. This amide formation is a robust and high-yielding transformation, providing access to a diverse set of derivatives. The benzyloxy group can be subsequently removed via catalytic hydrogenation to reveal a 5-hydroxynicotinamide (B22164) scaffold, a common motif in pharmacologically active compounds. This two-step process allows for the late-stage introduction of diversity into the final products.

| Reactant | Product | Reaction Type | Significance |

| Various Amines | 5-(Benzyloxy)-2-fluoronicotinamides | Amide Coupling | Introduction of diverse substituents |

| Hydrogen (H2) | 5-Hydroxy-2-fluoronicotinamides | Debenzylation | Unveiling of a key pharmacophore |

Integration into Polycyclic Aromatic Nitrogen Heterocycles

The strategic placement of reactive functional groups on the pyridine ring of this compound facilitates its use in the construction of more complex, fused heterocyclic systems. While direct examples utilizing this specific acid are not extensively documented in publicly available literature, the synthetic strategies employed for analogous 5-substituted-2-halonicotinic acids are illustrative.

For instance, a related compound, 5-(benzyloxy)picolinic acid, has been utilized in the synthesis of pyrido[3,4-b]pyrazine (B183377) derivatives. This class of compounds often exhibits interesting photophysical or biological properties. The synthesis typically involves the condensation of the nicotinic acid derivative with a substituted diamine, followed by cyclization to form the fused ring system. The benzyloxy group can be retained or removed in the final product to modulate its properties. The reactivity of this compound suggests its suitability for similar cyclization strategies to access a range of polycyclic aromatic nitrogen heterocycles.

Synthesis of Libraries of Pyridine-Based Scaffolds

The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds for biological activity. nih.gov The properties of this compound make it an attractive starting point for the combinatorial synthesis of pyridine-based libraries.

The sequential and orthogonal reactivity of the carboxylic acid and the 2-fluoro substituent allows for a divergent synthetic approach. A common core can be prepared by reacting the acid with a set of building blocks. Subsequently, the fluorine atom can be displaced by another set of nucleophiles, leading to a grid of compounds with diverse substitutions at two positions. This approach, while not explicitly detailed for this compound in available literature, is a well-established strategy in medicinal chemistry for which this compound is an ideal candidate. nih.gov

Intermediate for Chemical Probes and Ligand Development

The development of highly specific chemical probes and ligands is essential for understanding biological processes and for the diagnosis and treatment of diseases. This compound serves as a valuable precursor in this domain, particularly in the synthesis of radiolabeled molecules for imaging applications and in the construction of fragments for drug discovery.

Synthesis of Precursors for Radiopharmaceuticals (e.g., for PET imaging, focusing on chemical conjugation)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). iaea.orgnih.gov The synthesis of these tracers often involves the late-stage introduction of ¹⁸F onto a precursor molecule. rsc.org this compound, and more commonly its debenzylated form, 2-fluoro-5-hydroxynicotinic acid, are important precursors for the synthesis of ¹⁸F-labeled PET tracers.

The typical strategy involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. While the 2-fluoro substituent of the title compound is generally stable, the corresponding 5-hydroxy derivative can be functionalized with a leaving group (e.g., a tosylate or mesylate) that can be displaced by [¹⁸F]fluoride. The carboxylic acid moiety provides a convenient handle for conjugation to a targeting vector, such as a peptide or a small molecule, that directs the radiotracer to its biological target. This modular approach allows for the development of a wide range of PET tracers for imaging various biological targets. lifechemicals.com

| Precursor Feature | Role in Radiopharmaceutical Synthesis |

| 5-Hydroxy Group (after debenzylation) | Site for introduction of a leaving group for subsequent ¹⁸F-labeling. |

| Carboxylic Acid | Conjugation handle for attachment to targeting moieties. |

| 2-Fluoro Group | Can influence the electronic properties and binding affinity of the final tracer. |

Application in Fragment-Based Drug Discovery (Focus on chemical synthesis, not biological testing outcomes)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for the identification of new lead compounds in drug discovery. nih.govmdpi.com It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The synthesis of diverse and well-characterized fragment libraries is crucial for the success of FBDD. This compound can serve as a versatile starting material for the synthesis of a variety of fragments. The different functional groups on the molecule can be systematically modified to generate a library of related compounds with varying physicochemical properties. For example, the carboxylic acid can be converted to a small set of amides or esters, and the benzyloxy group can be replaced with other small alkyl or aryl ethers. The resulting fragments, containing the core 2-fluoropyridine (B1216828) scaffold, can then be screened for their ability to bind to a target of interest. The synthetic accessibility and the potential for systematic modification make this compound a valuable tool in the generation of fragment libraries for FBDD campaigns.

Building Block for Self-Assembled Systems or Supramolecular Architectures

The molecular structure of this compound contains key features that are conducive to the formation of ordered, self-assembled systems. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are fundamental driving forces for supramolecular assembly. nih.govresearchgate.net The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded dimers and other synthons in crystal engineering. nih.gov

The interplay between the benzyloxy group and the fluorinated pyridine core could lead to complex and predictable packing arrangements in the solid state. The fluorine atom can engage in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, further guiding the self-assembly process. rsc.org While specific studies on the self-assembly of this exact molecule are not prominent, research on related nicotinic acid derivatives demonstrates their ability to form intricate supramolecular architectures, such as mesotubes when conjugated with selenopeptides. nih.govresearchgate.net This suggests that this compound could be a valuable component in the design of novel supramolecular materials with tailored properties.

Role in Catalysis or Materials Science (Potential Areas)

The inherent functionalities of this compound position it as a candidate for exploration in both catalysis and materials science. The pyridine nitrogen and the carboxylic acid oxygen atoms can act as coordination sites for metal ions, while the fluorinated aromatic system can impart unique electronic and physical properties to larger molecular or polymeric structures.

Exploration as a Ligand in Organometallic Catalysis

Pyridinecarboxylic acids are well-established ligands in coordination chemistry and have been employed in the development of organometallic catalysts. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, forming stable complexes. The fluorine substituent on the pyridine ring of this compound can significantly modify the electronic properties of the ligand, influencing the reactivity and selectivity of the corresponding metal catalyst.

The electron-withdrawing nature of the fluorine atom can affect the electron density at the metal center, which in turn can modulate its catalytic activity. While no specific catalytic applications of this compound have been reported, the broader class of pyridine carboxylic acid isomers are known to be part of compounds that act as enzyme inhibitors, highlighting their potential in biologically relevant catalytic processes. nih.gov

Incorporation into Polymer Architectures

The bifunctional nature of this compound, with its polymerizable carboxylic acid group and the potential for the pyridine ring to be part of a polymer backbone, makes it an interesting monomer for the synthesis of novel polymers. The incorporation of fluorinated moieties into polymers is a known strategy to enhance thermal stability, chemical resistance, and to control surface properties. mdpi.com

Polymers containing pyridine units can exhibit interesting electronic and optical properties. The benzyloxy group could also influence the processing and solubility of the resulting polymers. While direct polymerization of this specific monomer has not been detailed in available literature, the synthesis of polyesters and other polymers from various dicarboxylic acids is a well-established field. mdpi.com The unique combination of functional groups in this compound could lead to polymers with specialized applications.

Application in Organic Functional Materials

The structural motifs present in this compound are relevant to the design of organic functional materials. The fluorinated pyridine core is a component found in some liquid crystals and other electronically active materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger functional systems.

The potential for this molecule to participate in extensive hydrogen bonding and π-stacking networks makes it a candidate for the development of materials with interesting optical or electronic properties. For instance, the synergistic engineering of crystals from different pyridine derivatives has been shown to lead to materials with exceptional birefringence. rsc.org Although the specific properties of materials derived from this compound remain to be explored, the foundational chemical principles suggest it could be a valuable building block in this area.

Future Research Directions and Synthetic Innovations

Development of Sustainable and Greener Synthetic Routes

The imperative to develop environmentally benign chemical processes has driven the evolution of synthetic chemistry. For a molecule like 5-(benzyloxy)-2-fluoronicotinic acid, this translates to reimagining its production to minimize waste, reduce energy consumption, and utilize safer reagents.

Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, presents a paradigm shift from traditional batch processing. acs.orgresearchgate.net Its advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability, make it an attractive platform for the synthesis of complex molecules like substituted pyridines. acs.orgacs.org

A potential flow-based synthesis of this compound could involve a multi-step sequence where key intermediates are generated and consumed in a continuous stream. For instance, the initial construction of the substituted pyridine (B92270) ring could be achieved via a Hantzsch-type or other multicomponent reaction in a heated flow reactor, followed by in-line purification and subsequent functional group manipulations in dedicated downstream modules. The use of immobilized reagents or catalysts within packed-bed reactors could further streamline the process by simplifying purification. While specific examples for this exact molecule are not available, the successful application of flow chemistry to the synthesis of various pyridine and quinoline (B57606) derivatives underscores its feasibility. acs.org

Biocatalytic Approaches